N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-acetyl-5-methylsulfanyl-1,2,4-triazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-4(12)8-6-9-7(14-3)10-11(6)5(2)13/h1-3H3,(H,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJBGHZPLSUUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NN1C(=O)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with acetic anhydride to introduce the acetyl group.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Acetamide Formation: The final step involves the acylation of the triazole derivative with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially yielding amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide exerts its effects is often related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, potentially inhibiting their activity. The methylsulfanyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Comparison with Similar Compounds
Structural Features
The target compound’s structure is distinguished by its methylsulfanyl group and acetylated triazole core . Below is a comparison with structurally related 1,2,4-triazole-acetamide derivatives:
| Compound Name | Substituents (Triazole Positions) | Key Functional Groups |
|---|---|---|
| N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide (Target) | 1: Acetyl; 3: -SMe; 5: Acetamide | Methylsulfanyl, Acetamide |
| N-{4-[1-(4-Chlorophenyl)-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide (9b) | 1: 4-Chlorophenyl; 3: Hydrazinecarbonyl | Aryl, Hydrazinecarbonyl |
| N-{4-[1-(4-Chlorophenyl)-3-{N′-[5-nitro-indolinone]hydrazinecarbonyl}-triazol-5-yl]phenyl}acetamide (11l) | 3: Indolinone-tethered hydrazinecarbonyl | Indolinone, Nitro, Aryl |
| 2-{[4-Allyl-5-(benzotriazolylmethyl)-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide | 4: Allyl; 5: Benzotriazole-methyl | Benzotriazole, Allyl, Chlorophenyl |
Key Observations :
Key Observations :
- Yields for indolinone-tethered compounds (e.g., 11h) are lower (~38.9%) due to steric hindrance .
- Green chemistry approaches (e.g., zeolite catalysts in ) improve efficiency and sustainability .
Physicochemical Properties
Key Observations :
- High melting points (>300°C) in indolinone derivatives (11i, 11k) suggest strong crystalline packing .
- The target compound’s methylsulfanyl group may confer better solubility than aryl-substituted analogs.
Key Observations :
- Indolinone-tethered compounds (e.g., 11h) exhibit potent anticancer activity due to VEGFR-2 targeting .
Biological Activity
N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a compound belonging to the 1,2,4-triazole family, characterized by its unique structural features that include an acetyl group and a methylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Molecular Formula: C₇H₁₀N₄O₂S
- Molecular Weight: 214.25 g/mol
- CAS Number: 311317-45-0
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a variety of biological activities. Specifically, this compound has shown promise in the following areas:
1. Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens by interfering with cellular processes or inhibiting specific enzymes involved in microbial metabolism.
2. Antiviral Activity
Similar sulfanyltriazoles have demonstrated antiviral effects against several viral strains. The mechanism often involves disruption of viral replication processes or interference with viral protein synthesis.
3. Anticancer Activity
The compound's potential anticancer properties are particularly noteworthy. It is hypothesized that this compound may interact with specific protein targets associated with cancer proliferation and resistance mechanisms. For example, compounds with similar structures have shown effectiveness against various cancer cell lines.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that its biological activity is linked to:
- Inhibition of Enzymatic Activity: The triazole ring may interact with enzymes critical for pathogen survival or cancer cell metabolism.
- Disruption of Cellular Signaling Pathways: The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound in medicinal applications, a comparison with structurally similar compounds can provide insights into structure–activity relationships (SAR). Below is a summary table highlighting notable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-methylsulfanyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide | C₆H₇F₃N₄OS | Contains trifluoromethyl group; potential enhanced lipophilicity. |
| N-(4-hydroxyphenyl)acetamide | C₈H₉N₃O | Lacks the triazole ring; simpler structure with different biological activities. |
| 5-substituted phenyltriazoles | Variable | Diverse substituents lead to varied biological activities; often used in drug design. |
Q & A
Advanced Research Question
- Data collection : High-resolution (<1.0 Å) X-ray diffraction with synchrotron radiation reduces thermal motion artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N-H···O=C interactions) .
- Tautomer assignment : Electron density maps distinguish between 1H- and 4H-triazole tautomers, critical for SAR studies .
How can researchers design derivatives to improve selectivity against cancer cell lines without increasing cytotoxicity?
Advanced Research Question
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO) at the acetamide position to enhance DNA intercalation selectivity .
- Prodrug strategies : Mask the acetyl group with pH-sensitive linkers (e.g., hydrazones) for tumor-specific activation .
- In vitro toxicity screening : Compare IC values in cancer (e.g., MCF-7) vs. normal (e.g., HEK-293) cells using MTT assays. Derivatives with selectivity indices >10 are prioritized .
What analytical techniques are critical for assessing purity and stability under varying storage conditions?
Basic Research Question
- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed acetamide) using a C18 column (acetonitrile/water gradient) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates shelf-stability at room temperature) .
- Light sensitivity tests : UV-vis spectroscopy tracks photodegradation; amber vials are recommended if λ shifts >5 nm after 48h light exposure .
How do solvent polarity and pH affect the compound’s solubility, and how can this guide formulation for in vivo studies?
Basic Research Question
- Solubility profile : Soluble in DMSO (>50 mg/mL) but poorly in water (<0.1 mg/mL). Co-solvents (PEG-400) or cyclodextrin complexes improve aqueous solubility .
- pH-dependent stability : Degrades rapidly at pH >8 (acetamide hydrolysis). Buffered formulations (pH 6–7) are optimal for intravenous delivery .
What computational models predict the compound’s ADMET properties, and how reliable are these for prioritizing analogs?
Advanced Research Question
- ADMET prediction : SwissADME estimates moderate bioavailability (F~30%) due to high polar surface area (>100 Ų). PAINS filters confirm no pan-assay interference .
- Limitations : MDCK permeability assays often contradict in silico predictions, necessitating experimental validation .
How can contradictory data on enzyme inhibition (e.g., VEGFR-2 vs. COX-2) be resolved in mechanistic studies?
Advanced Research Question
- Kinetic assays : Measure K values under uniform conditions (e.g., 25°C, pH 7.4) to compare inhibition potency .
- Off-target screening : Proteome-wide affinity chromatography identifies non-specific binding .
- Structural analogs : Co-crystallization with VEGFR-2 (PDB: 4ASD) vs. COX-2 (PDB: 3LN1) reveals binding site disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
